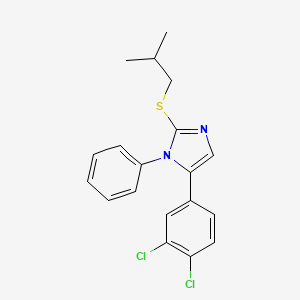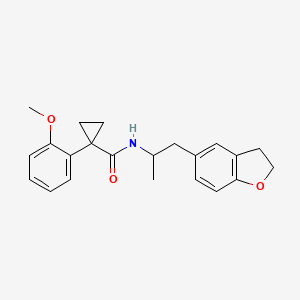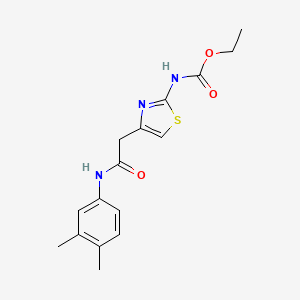![molecular formula C21H23N3O3 B2624637 4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 912902-77-3](/img/structure/B2624637.png)
4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as ME-BIP or 4-MeO-PEP. The compound's unique chemical structure makes it a promising candidate for various research applications, including the study of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one is not yet fully understood. However, research has suggested that the compound may interact with certain enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that 4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one may have various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, the compound may have anti-viral properties, making it a promising candidate for the development of new antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one in lab experiments is its unique chemical structure, which makes it a promising candidate for various research applications. However, the compound's synthesis method can be complex and time-consuming, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one. One possible direction is the development of new drugs and therapeutic agents based on the compound's unique chemical structure. Additionally, researchers may continue to study the compound's potential as an anti-cancer, anti-inflammatory, and anti-viral agent. Finally, future studies may focus on the compound's mechanism of action and its interactions with enzymes and proteins in the body.
In conclusion, 4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a promising candidate for various scientific research applications. The compound's unique chemical structure and potential biochemical and physiological effects make it a promising candidate for the development of new drugs and therapeutic agents. Future studies may continue to explore the compound's potential applications and mechanism of action.
Métodos De Síntesis
The synthesis of 4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one involves several steps. The first step involves the condensation of 4-methoxybenzaldehyde and 2-aminomethyl benzoic acid to form 4-methoxy-N-(2-formylphenyl)benzamide. The second step involves the reaction of this intermediate with 2-methoxyethylamine to form 4-methoxy-N-(2-methoxyethylphenyl)benzamide. The final step involves the reaction of this intermediate with 1-(4-methoxyphenyl)-2-pyrrolidin-1-yl-ethanone to form the final product.
Aplicaciones Científicas De Investigación
4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one has shown potential applications in various scientific research areas. The compound's unique chemical structure makes it a promising candidate for the development of new drugs and therapeutic agents. Researchers have studied the compound's potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent.
Propiedades
IUPAC Name |
4-[1-(2-methoxyethyl)benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-12-11-23-19-6-4-3-5-18(19)22-21(23)15-13-20(25)24(14-15)16-7-9-17(27-2)10-8-16/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATLXCXAEJKUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-fluorophenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2624555.png)


![1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2624560.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2624564.png)
![(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2624565.png)

![2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2624568.png)

![1-Chloro-4-{[(cinnamoyloxy)imino]methyl}benzene](/img/structure/B2624571.png)


![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)